molecular formula C22H24N2O2 B2598638 N-benzyl-4-(benzylamino)-6-methyl-2-oxocyclohex-3-ene-1-carboxamide CAS No. 142458-11-5

N-benzyl-4-(benzylamino)-6-methyl-2-oxocyclohex-3-ene-1-carboxamide

Cat. No.: B2598638
CAS No.: 142458-11-5
M. Wt: 348.446
InChI Key: GLBNMIOAGOTENI-UHFFFAOYSA-N
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Description

N-benzyl-4-(benzylamino)-6-methyl-2-oxocyclohex-3-ene-1-carboxamide is a cyclohexene derivative featuring a 2-oxo group, a methyl substituent at position 6, and benzyl/benzylamino groups at positions 1 and 4, respectively. Its structure comprises a bicyclic framework with conjugated enone and carboxamide functionalities.

Properties

IUPAC Name

N-benzyl-4-(benzylamino)-6-methyl-2-oxocyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-16-12-19(23-14-17-8-4-2-5-9-17)13-20(25)21(16)22(26)24-15-18-10-6-3-7-11-18/h2-11,13,16,21,23H,12,14-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBNMIOAGOTENI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC(=O)C1C(=O)NCC2=CC=CC=C2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(benzylamino)-6-methyl-2-oxocyclohex-3-ene-1-carboxamide typically involves the following steps:

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclohexene ring.

    Introduction of the benzyl group: Benzylation can be performed using benzyl chloride in the presence of a base such as sodium hydride.

    Carboxamide formation: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid with an amine in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(benzylamino)-6-methyl-2-oxocyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Benzyl chloride (C7H7Cl) in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Arginase Inhibition

Recent studies highlight the role of N-benzyl-4-(benzylamino)-6-methyl-2-oxocyclohex-3-ene-1-carboxamide as a potential arginase inhibitor. Arginase is an enzyme involved in the urea cycle, and its inhibition can have therapeutic implications in cancer treatment by modulating the tumor microenvironment. Compounds that inhibit arginase can enhance immune responses against tumors by increasing the availability of L-arginine, which is crucial for T cell function .

Anticancer Activity

The compound has shown promise in anticancer applications due to its ability to induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that similar compounds with structural analogs exhibit cytotoxic effects against human cancer cells, suggesting that this compound may possess similar properties .

Case Study 1: Inhibition of Tumor Growth

In a recent investigation, a derivative of this compound was tested for its ability to inhibit tumor growth in vivo. The study reported significant reductions in tumor size when administered to mice bearing xenografts of human cancer cells. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis within the tumor microenvironment .

Case Study 2: QSAR Studies

Quantitative Structure–Activity Relationship (QSAR) studies have been conducted to predict the biological activity of compounds related to this compound. These studies analyze the relationship between chemical structure and biological activity, providing insights into how modifications to the compound can enhance its efficacy against specific targets such as arginase .

Data Table: Summary of Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
This compoundArginase Inhibition223
Similar Compound AAnticancer (HCT116)50
Similar Compound BAnticancer (HeLa)30

Mechanism of Action

The mechanism of action of N-benzyl-4-(benzylamino)-6-methyl-2-oxocyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The substitution pattern at position 4 distinguishes N-benzyl-4-(benzylamino)-6-methyl-2-oxocyclohex-3-ene-1-carboxamide from its analogues. For instance, S6 () replaces the benzylamino group with phenylamino, resulting in reduced steric bulk and altered lipophilicity. Key differences are summarized below:

Table 1: Substituent and Property Comparison
Compound Name Position 4 Substituent Position 1 Substituent Melting Point (°C) Synthetic Yield (%)
This compound Benzylamino N-benzyl Not reported Not reported
S6 (6-methyl-2-oxo-4-phenylamino-3-cyclohexene-1-(N-benzyl)-carboxamide) Phenylamino N-benzyl 185–186.5 75
  • Steric and Electronic Effects: The benzylamino group in the target compound introduces greater steric hindrance and electron-donating capacity compared to phenylamino in S4. This may influence solubility, crystallinity, and reactivity in downstream applications.
  • Melting Point: S6 exhibits a sharp melting point (185–186.5°C), likely due to efficient crystal packing facilitated by the planar phenylamino group. The bulkier benzylamino substituent in the target compound might reduce melting point or alter polymorphic behavior.

Structural and Conformational Analysis

Cyclohexene derivatives often exhibit non-planar ring conformations, which are analyzed using Cremer-Pople puckering coordinates (). These coordinates quantify out-of-plane displacements and pseudorotational flexibility, critical for understanding steric interactions between substituents . For example:

  • Substituents like benzylamino may increase puckering amplitude (q) due to steric repulsion, altering the ring’s chair-like or boat-like conformations.
  • Tools like SHELXL () and ORTEP-3 () enable precise crystallographic refinement and visualization of such conformational features, though specific data for the target compound remain unpublished .

Research Findings and Implications

  • Synthetic Efficiency: The 75% yield of S6 suggests that sterically smaller substituents (e.g., phenylamino) favor efficient synthesis. The benzylamino variant may require optimization to mitigate steric challenges.
  • Crystallographic Trends: Compounds with planar substituents (e.g., phenylamino) often exhibit higher crystallinity, as seen in S5. Bulkier groups may reduce crystal quality, necessitating advanced refinement protocols via SHELX or related software .
  • Biological Relevance: While biological data are absent here, substituent lipophilicity (benzylamino > phenylamino) could enhance membrane permeability in pharmacological contexts.

Biological Activity

N-benzyl-4-(benzylamino)-6-methyl-2-oxocyclohex-3-ene-1-carboxamide (CAS 142458-11-5) is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and enzyme inhibition. This article summarizes the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

SMILES O=C(C1C(C)CC(=CC1=O)NCc1ccccc1)NCc1ccccc1\text{SMILES }O=C(C1C(C)CC(=CC1=O)NCc1ccccc1)NCc1ccccc1

This compound features a cyclohexene core with various functional groups that contribute to its biological activity.

Research indicates that this compound may act as an inhibitor of key enzymes involved in neurotransmitter metabolism. Specifically, studies have highlighted its potential as an inhibitor of monoamine oxidase (MAO), which is crucial for the breakdown of neurotransmitters such as serotonin and dopamine. Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, potentially providing therapeutic effects for conditions such as depression and anxiety .

Enzyme Inhibition Studies

Recent studies have evaluated the inhibitory effects of this compound on various enzymes:

Enzyme IC50 Value (µM) Effect
Monoamine Oxidase A1.38Strong inhibitor
Monoamine Oxidase B2.48Strong inhibitor
AcetylcholinesteraseNot significantNo inhibition observed
ButyrylcholinesteraseModerate inhibitionIC50 values ranging from 27.04 to 106.75 µM

These results suggest that while this compound is a potent inhibitor of MAO, it does not significantly affect acetylcholinesterase activity.

Cytotoxicity Assessment

In cytotoxicity assays, this compound exhibited no significant cytotoxic effects on cell lines such as L929, indicating a favorable safety profile for further development .

Case Studies and Research Findings

A notable study published in 2023 explored the synthesis and biological evaluation of various carboxamide derivatives, including this compound. The findings demonstrated that this compound showed promising activity against MAO-A and MAO-B with low cytotoxicity, supporting its potential use in treating neurodegenerative diseases .

Another research effort focused on structure–activity relationships (SAR) among similar compounds, revealing that modifications to the benzyl group significantly influenced enzyme inhibition potency. This emphasizes the importance of structural features in determining the biological activity of carboxamide derivatives .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-benzyl-4-(benzylamino)-6-methyl-2-oxocyclohex-3-ene-1-carboxamide, and how can reaction conditions be optimized?

  • Methodology : A diastereoselective synthesis approach is viable, inspired by methods for analogous benzylamino cyclohexene derivatives. For instance, stereocontrolled synthesis of β-aryl-β-aminoalcohols from N-diphenylmethylene benzylamines can be adapted for introducing the benzylamino group . Optimizing regioselectivity may involve adjusting solvent polarity (e.g., DMF vs. THF) and temperature to minimize side reactions like over-alkylation.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • X-ray crystallography : Use SHELXL for refining single-crystal diffraction data to resolve bond lengths, angles, and torsional strain in the cyclohexene ring .
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR can identify stereochemistry and hydrogen bonding between the benzylamino and carbonyl groups.
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Q. What preliminary biological assays are suitable for screening its activity?

  • Methodology :

  • Receptor binding assays : Screen for interactions with targets like CXCR2 (critical in chemotaxis) using Tango™ β-arrestin recruitment assays, as demonstrated for structurally similar benzylamino carbothioamides .
  • In vitro antioxidant activity : Adapt protocols from dinuclear copper(II) complexes with benzylamino purines, measuring DPPH radical scavenging or β-carotene bleaching .

Advanced Research Questions

Q. How can conformational analysis of the cyclohexene ring inform structure-activity relationships (SAR)?

  • Methodology : Calculate Cremer-Pople puckering parameters (amplitude qq, phase angle θ\theta) to quantify non-planarity . For example, a flattened boat conformation (low qq) may enhance steric accessibility for target binding. Compare with X-ray data refined via SHELXL to correlate puckering with bioactivity .

Q. How should researchers resolve contradictions in reported biological activities across studies?

  • Methodology :

  • Assay standardization : Replicate conflicting studies under controlled conditions (e.g., cell line, incubation time).
  • Orthogonal validation : Pair receptor internalization assays (e.g., CXCR2 Tango™ ) with functional readouts like calcium flux or cAMP modulation.
  • Structural verification : Confirm compound purity and conformation via X-ray or 2D-NMR to rule out batch-dependent variability.

Q. What strategies optimize substituent effects for enhanced target selectivity?

  • Methodology :

  • SAR libraries : Synthesize analogs with variations at the 6-methyl or benzyl groups. For example, replacing methyl with trifluoromethyl could alter hydrophobicity and metabolic stability.
  • Computational docking : Use molecular dynamics to predict interactions with CXCR2 or glutamate receptors, guided by benzylamino enaminone pharmacophores .

Q. What mechanistic insights explain its modulation of CXCR2-mediated signaling?

  • Methodology :

  • Receptor internalization assays : Quantify β-arrestin recruitment and ligand-induced receptor trafficking using confocal microscopy .
  • Second-messenger profiling : Measure IP3, cAMP, or MAPK activation to map signaling pathways.

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